4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene
Overview
Description
4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is an organic compound with the molecular formula C12H14O2. It is a derivative of benzene, featuring an ethynyl group, a methoxy group, and a propan-2-yloxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxy-1-(propan-2-yloxy)benzene.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where the bromo compound reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Deprotection: The final step involves the deprotection of the trimethylsilyl group to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective starting materials, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Substitution: The methoxy and propan-2-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy and propan-2-yloxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the ethynyl group.
4-Ethyl-2-methoxy-1-(2-propyn-1-yloxy)benzene: Similar structure but with an ethyl group instead of an ethynyl group.
Uniqueness
4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the ethynyl, methoxy, and propan-2-yloxy groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
4-ethynyl-2-methoxy-1-propan-2-yloxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-5-10-6-7-11(14-9(2)3)12(8-10)13-4/h1,6-9H,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQMEQPRXIHBEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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